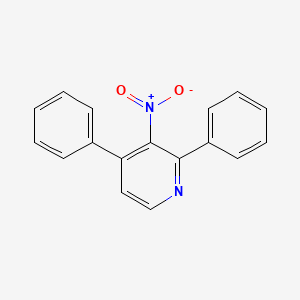
N-(Bis(3-fluorophenyl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bis(3-fluorophenyl)methyl)formamide is a chemical compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol . It is characterized by the presence of two 3-fluorophenyl groups attached to a central nitrogen atom, which is also bonded to a formamide group. This compound is typically found as a yellow to colorless solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bis(3-fluorophenyl)methyl)formamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with formamide in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(Bis(3-fluorophenyl)methyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formamide group to other functional groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
N-(Bis(3-fluorophenyl)methyl)formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Bis(3-fluorophenyl)methyl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Bis(3-fluorophenyl)methyl)formamide include other formamide derivatives and compounds with similar structural features, such as:
- N-(Bis(4-fluorophenyl)methyl)formamide
- N-(Bis(2-fluorophenyl)methyl)formamide
- N-(Bis(3-chlorophenyl)methyl)formamide
Uniqueness
This compound is unique due to the presence of two 3-fluorophenyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other formamide derivatives and contributes to its specific properties and applications .
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-[bis(3-fluorophenyl)methyl]formamide |
InChI |
InChI=1S/C14H11F2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18) |
InChI Key |
YNNNEBNMJCLLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)F)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


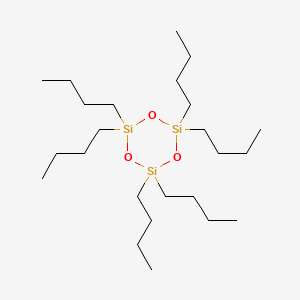
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
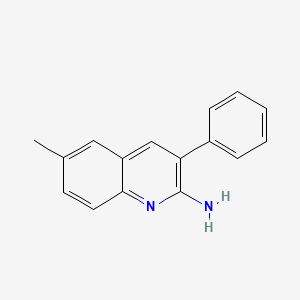
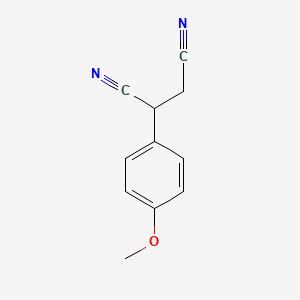
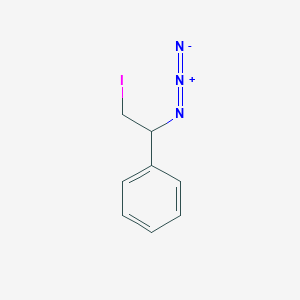
![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)
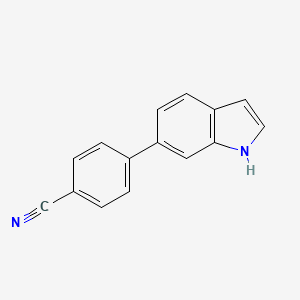

![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
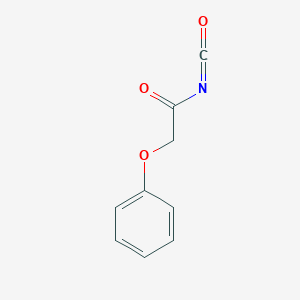

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
